

Spectroscopic Analysis of 2-Bromo-5-iodobenzonitrile: A Technical Overview

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Compound of Interest

Compound Name: 2-Bromo-5-iodobenzonitrile

Cat. No.: B573123

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-5-iodobenzonitrile** (C₇H₃BrIN; CAS No. 1252046-13-1). Due to the proprietary nature of spectral databases from commercial suppliers, this document outlines the expected data and provides standardized experimental protocols for its acquisition. The summarized data tables are presented as templates to be populated with specific experimental values.

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for **2-Bromo-5-iodobenzonitrile**. Researchers can use this format to record and compare their own experimental findings.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data Unavailable				
Data Unavailable				
Data Unavailable				

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data Unavailable	
Data Unavailable	
Data Unavailable	
Data Unavailable	
Data Unavailable	
Data Unavailable	
Data Unavailable	

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
Data Unavailable		
Data Unavailable		
Data Unavailable		
Data Unavailable		

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Fragment Assignment
Data Unavailable		
Data Unavailable		
Data Unavailable		
Data Unavailable		

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-5-iodobenzonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte peaks.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR Acquisition:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **2-Bromo-5-iodobenzonitrile** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture in a pellet press to form a transparent or translucent pellet.
- Data Acquisition:
 - Record the spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - Acquire a background spectrum of the empty ATR crystal or the KBr pellet holder prior to running the sample.
 - Co-add a sufficient number of scans to obtain a high-quality spectrum.

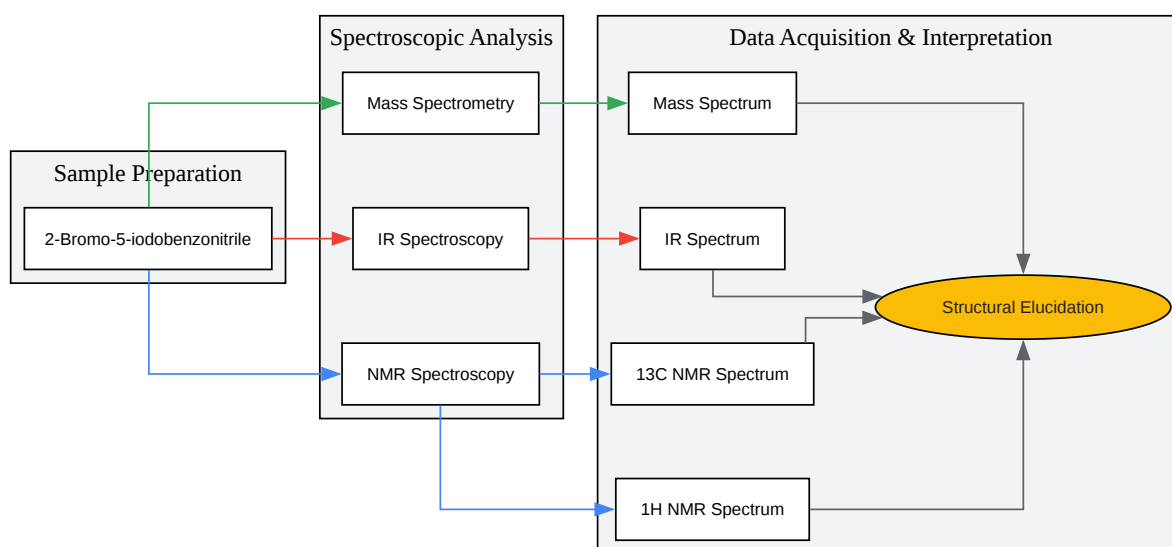
Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules.

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole analyzer).
- Data Acquisition:
 - Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - The standard electron energy for EI is 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Bromo-5-iodobenzonitrile**.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-5-iodobenzonitrile**.

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